Doxorubicin - 23214-92-8

Doxorubicin

Catalog Number: EVT-254413
CAS Number: 23214-92-8
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Doxorubicin, also known as Adriamycin, is a quinonoid anthracycline compound originally isolated from Streptomyces peucetius var. caesius. [] It is classified as an anthracycline antibiotic and plays a significant role in scientific research as a potent anti-neoplastic agent. []

Doxorubicinol

Relevance: Doxorubicinol is a metabolite of Doxorubicin. [] Both compounds can induce cardiotoxicity, although Doxorubicin is generally considered more potent. [] Monitoring Doxorubicinol levels in patients undergoing Doxorubicin therapy helps assess the risk of cardiomyopathy. []

(6-maleimidocaproyl)hydrazone of doxorubicin (DOXO-EMCH, INNO-206)

Compound Description: DOXO-EMCH, also known as INNO-206, is an albumin-binding prodrug of Doxorubicin. It exhibits superior antitumor efficacy compared to Doxorubicin in several murine tumor models. [] DOXO-EMCH binds to albumin in the bloodstream and accumulates in tumors due to passive targeting. [] It is acid-sensitive and releases Doxorubicin in the acidic tumor microenvironment. []

Amifostine

Relevance: Amifostine is often used in combination with Doxorubicin to mitigate Doxorubicin's toxicity. [] Research suggests that Amifostine enhances the therapeutic efficiency of Doxorubicin in leukemia cells. [] It achieves this by increasing caspase 3 activity and modulating the expression of apoptosis-related genes like bcl-2 and bax. []

Mitoxantrone

Relevance: Mitoxantrone is structurally similar to Doxorubicin and shares its mechanism of action as a topoisomerase II inhibitor. [] Both drugs are used in cancer treatment but exhibit differing levels of efficacy and toxicity. [] Clinical trials suggest that Mitoxantrone has lower activity in metastatic breast carcinoma than Doxorubicin, with a lower response rate and shorter time to treatment failure. []

Rivaroxaban

Relevance: Rivaroxaban, while not structurally similar to Doxorubicin, has been investigated for its potential to reduce Doxorubicin-induced cardiotoxicity. [] The rationale for this combination lies in the potential of Rivaroxaban to mitigate the thrombotic complications associated with Doxorubicin therapy. []

Ubiquinone (Coenzyme Q10)

Relevance: Ubiquinone is being explored as a potential cardioprotective agent against Doxorubicin-induced cardiotoxicity. [] Its antioxidant properties and role in mitochondrial function are believed to contribute to its protective effects. []

Tirapazamine

Relevance: Tirapazamine, while not structurally similar to Doxorubicin, helps understand the role of NADPH-cytochrome P450 reductase (CYPRED) in drug metabolism. [] Both Tirapazamine and Doxorubicin are bioactivated by CYPRED, but overexpression of CYPRED only increases sensitivity to Tirapazamine, not Doxorubicin, suggesting different mechanisms of cytotoxicity. []

Costunolide

Relevance: Costunolide has been investigated for its potential to enhance the anticancer effects of Doxorubicin. [] Studies show that combining Costunolide with Doxorubicin synergistically promotes apoptosis in prostate cancer cells. [] This synergistic effect is attributed to the activation of mitogen-activated protein kinases (MAPKs) and increased generation of reactive oxygen species (ROS). []

Verapamil

Relevance: Verapamil is explored as a strategy to overcome multidrug resistance in cancer cells, often observed with Doxorubicin treatment. [] Verapamil acts as an efflux pump inhibitor, blocking the action of proteins like P-glycoprotein, which pump drugs out of cells and reduce their efficacy. []

Zosuquidar Trihydrochloride (LY335979)

Relevance: Zosuquidar Trihydrochloride is studied for its potential to enhance the efficacy of Doxorubicin by overcoming P-glycoprotein-mediated drug resistance. [] Research suggests that Zosuquidar can be safely administered with Doxorubicin, but high doses might lead to increased myelosuppression due to reduced Doxorubicin clearance. []

Fraxetin

Relevance: Fraxetin has been investigated for its potential to protect against Doxorubicin-induced cardiotoxicity. [] It achieves this by targeting oxidative stress, the NLRP3 inflammasome, and autophagy. [] Fraxetin mitigates the harmful effects of oxidative stress and inflammation on cardiac muscle and enhances autophagy, thereby promoting cell survival. []

Isoxanthohumol

Relevance: Isoxanthohumol has been found to enhance the cytotoxic effect of Doxorubicin in drug-resistant cancer cells. [] Studies show that Isoxanthohumol inhibits the efflux pump ABCB1, thereby increasing the intracellular accumulation and efficacy of Doxorubicin. []

Synthesis Analysis

Doxorubicin can be synthesized through both natural and semi-synthetic pathways. The natural biosynthesis occurs via a complex series of enzymatic reactions involving polyketide synthases. The initial step involves the selection of propionyl-CoA as a starter unit, which undergoes decarboxylative addition to malonyl-CoA-derived ketide units to form a linear polyketide chain. This chain is subsequently cyclized and modified through multiple enzymatic actions to yield doxorubicin from its precursor, daunorubicin .

Molecular Structure Analysis

Doxorubicin has a complex molecular structure characterized by a tetracyclic ring system with a daunosamine sugar moiety attached. Its chemical formula is C₁₄H₁₁NO₃, with a molecular weight of approximately 579.98 g/mol. The structure features an anthraquinone core that intercalates into DNA, disrupting replication and transcription processes. The presence of hydroxyl groups at positions 3 and 14 contributes to its solubility and biological activity .

Key structural features include:

  • Anthraquinone moiety: Responsible for intercalation into DNA.
  • Hydroxyl groups: Enhance solubility and reactivity.
  • Daunosamine sugar: Facilitates cellular uptake.
Chemical Reactions Analysis

Doxorubicin participates in several significant chemical reactions that underpin its mechanism of action:

  1. Intercalation: Doxorubicin intercalates between base pairs in DNA, leading to structural alterations that inhibit DNA replication.
  2. Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands after they have been cleaved .
  3. Reactive Oxygen Species Generation: Doxorubicin can generate reactive oxygen species through redox cycling, contributing to oxidative stress in cancer cells .

These reactions collectively result in apoptosis or programmed cell death in cancer cells while also posing risks for cardiotoxicity due to similar effects on normal cells.

Mechanism of Action

The primary mechanism of action for doxorubicin involves several interrelated pathways:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, causing unwinding and disruption of replication.
  • Topoisomerase II Inhibition: By stabilizing the cleavable complex formed by topoisomerase II, doxorubicin prevents the necessary rejoining of DNA strands after they have been cut.
  • Induction of Apoptosis: The disruption of DNA integrity triggers cellular signaling pathways that lead to apoptosis.
  • Oxidative Stress Induction: The generation of reactive oxygen species can damage cellular components beyond DNA, including lipids and proteins, further promoting cell death .
Physical and Chemical Properties Analysis

Doxorubicin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a red crystalline powder.
  • Solubility: Soluble in water at pH levels between 4-7; limited solubility in organic solvents.
  • Melting Point: Approximately 200 °C.
  • pKa Values: Doxorubicin has multiple pKa values reflecting its acidic functional groups; these influence its ionization state under physiological conditions.

These properties significantly affect its pharmacokinetics and bioavailability when administered as a therapeutic agent.

Applications

Doxorubicin's applications extend beyond its primary role as an anticancer agent:

  • Chemotherapy Regimens: It is often combined with other chemotherapeutic agents for synergistic effects against various cancers.
  • Targeted Drug Delivery Systems: Recent research focuses on conjugating doxorubicin with nanoparticles or antibodies to enhance targeting specificity while minimizing systemic toxicity .
  • Research Tool: Doxorubicin serves as a model compound for studying drug resistance mechanisms in cancer therapy.
Historical Context and Evolution of Doxorubicin in Oncology

Discovery and Isolation from Streptomyces peucetius

Doxorubicin's origin traces back to a fortuitous discovery in the 1960s when researchers isolated a pigment-producing actinobacterium from a soil sample in Italy. This microorganism, identified as Streptomyces peucetius, yielded the first anthracycline compound—daunorubicin—which demonstrated significant antileukemic activity in murine models [1] [9]. In 1969, further investigation revealed that a chemically mutated variant of this bacterium (S. peucetius subsp. caesius ATCC 27952) produced a novel compound distinguished by a critical hydroxyl group at the C-14 position [1] [10]. This new anthracycline, initially termed adriamycin (later doxorubicin), exhibited a broader spectrum of antitumor activity compared to its precursor daunorubicin, particularly against solid tumors [9] [10]. The structural distinction proved pharmacologically pivotal—while both compounds shared a tetracyclic aglycone core linked to the amino sugar daunosamine, the additional hydroxyl group in doxorubicin significantly enhanced its intercalation capacity and topoisomerase II inhibition [5] [9].

Table 1: Structural and Functional Comparison of Daunorubicin and Doxorubicin

CharacteristicDaunorubicinDoxorubicin
Producing StrainWild-type S. peucetiusMutant S. peucetius subsp. caesius
C-14 PositionHydrogen atomHydroxyl group
Antitumor SpectrumPrimarily leukemiasBroad spectrum (solid tumors, lymphomas, sarcomas)
Intercalation StrengthModerateEnhanced
Topoisomerase II InhibitionModeratePotent

The biosynthetic pathway involves type II polyketide synthases that generate the aglycone core, followed by glycosylation and oxidative tailoring reactions. Key enzymes, including DoxA cytochrome P-450 hydroxylase, catalyze the C-14 hydroxylation that defines doxorubicin's structure [1]. Genetic manipulation of the dps gene cluster in S. peucetius—particularly mutations in dnrU (ketoreductase) and dnrX—led to overproducing strains that significantly increased doxorubicin titers (36-86% increase), enabling scalable production for clinical use [1].

Development of Anthracycline Chemotherapy: From Daunorubicin to Doxorubicin

The clinical evolution of anthracyclines began with daunorubicin's introduction in the late 1960s for acute leukemias, but its utility was constrained by limited efficacy against solid tumors and cumulative cardiotoxicity [5] [9]. Doxorubicin emerged as a therapeutic breakthrough due to its superior activity profile. Mechanistically, doxorubicin exerts cytotoxicity through three primary, interconnected pathways:

  • DNA intercalation: The planar anthraquinone moiety inserts between DNA base pairs, with ring B and C overlapping adjacent bases while ring D protrudes into the minor groove, sterically hindering histone binding and destabilizing nucleosomes [2] [5].
  • Topoisomerase II poisoning: Doxorubicin stabilizes the Topoisomerase II-DNA cleavage complex, preventing DNA relegation and generating persistent double-strand breaks that trigger apoptosis. This occurs predominantly through inhibition of the Topoisomerase IIα isoform in rapidly dividing cancer cells [2] [8].
  • Reactive oxygen species (ROS) generation: The quinone moiety undergoes enzymatic reduction to semiquinone radicals, which react with oxygen to produce superoxide anions and subsequent cytotoxic ROS. This occurs more prominently in cardiomyocytes due to their high oxygen consumption and lower antioxidant capacity [8] [9].

The expanded therapeutic spectrum of doxorubicin became evident through clinical trials in the 1970s, demonstrating efficacy in Hodgkin's lymphoma, breast carcinoma, osteosarcoma, and small-cell lung cancer [9]. This broad activity established doxorubicin as a backbone agent in combination regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) for lymphomas and ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) for Hodgkin lymphoma [9]. Unlike daunorubicin, which remained confined to leukemia treatment, doxorubicin's unique molecular interactions enabled activity against both hematological malignancies and solid tumors [5] [9].

Table 2: Key Therapeutic Milestones in Anthracycline Development

Time PeriodDevelopment PhaseClinical Impact
1960sDaunorubicin introductionRevolutionized acute leukemia treatment
Early 1970sDoxorubicin clinical trialsDemonstrated efficacy in solid tumors and lymphomas
Late 1970s-1980sCombination regimens (CHOP, ABVD)Improved survival in lymphomas
1990s-PresentLiposomal formulations (PLD)Reduced cardiotoxicity while maintaining efficacy

Milestones in FDA and EMA Approvals for Neoplastic Indications

Doxorubicin's regulatory journey began with its initial FDA approval in 1974 under the brand name Adriamycin® [9] [10]. This approval covered a spectrum of malignancies including breast carcinoma, Hodgkin's lymphoma, and acute leukemias, establishing it as a broad-spectrum cytotoxic agent. Subsequent expansions incorporated osteogenic sarcoma, neuroblastoma, and bladder cancer based on phase III trial evidence demonstrating improved response rates and survival metrics [9].

A transformative advancement occurred with the development of liposomal encapsulation technology. The pegylated liposomal doxorubicin (PLD) formulation received FDA approval in 1995 (as Doxil®) and EMA approval in 1996 (as Caelyx®) for AIDS-related Kaposi's sarcoma, leveraging the Enhanced Permeability and Retention (EPR) effect to target angiogenic lesions [3] [10]. This nanotechnology platform significantly altered the pharmacokinetic profile—prolonging circulation time from hours to approximately 55 hours and reducing volume of distribution by 90-fold, thereby minimizing cardiac exposure [3] [6].

Regulatory endorsements subsequently expanded for PLD:

  • 1999/2001: EMA/FDA approval for metastatic ovarian cancer in platinum-refractory disease based on superior progression-free survival versus topotecan [10]
  • 2003/2005: EMA/FDA approval for metastatic breast cancer in high-cardiac-risk patients, demonstrating non-inferior efficacy to conventional doxorubicin with significantly reduced cardiotoxicity (risk ratio 0.15) [6] [10]
  • 2007: FDA approval with bortezomib for multiple myeloma after ≥1 prior therapy, showing median progression-free survival improvement from 6.5 to 9.3 months [10]

The EMA further authorized non-pegylated liposomal doxorubicin (Myocet®) in 2000 for metastatic breast cancer in combination with cyclophosphamide, offering an alternative lipid carrier system without polyethylene glycol coating [6]. Biosimilars like Zolsketil pegylated liposomal gained EMA approval in 2022, expanding access through demonstrated bioequivalence to reference products [6].

Table 3: Major Regulatory Milestones for Doxorubicin Formulations

YearRegulatory BodyFormulationApproval Milestone
1974FDAConventional doxorubicinInitial approval for multiple cancers
1995FDAPegylated liposomal (Doxil®)AIDS-related Kaposi's sarcoma
1996EMAPegylated liposomal (Caelyx®)AIDS-related Kaposi's sarcoma
2000EMANon-pegylated liposomal (Myocet®)Metastatic breast cancer
2003EMAPegylated liposomalMetastatic breast cancer
2005FDAPegylated liposomalOvarian cancer
2007FDAPegylated liposomal + bortezomibMultiple myeloma
2022EMAZolsketil® (biosimilar)Multiple indications

Compound Names Mentioned in Article

  • Doxorubicin
  • Daunorubicin
  • Adriamycin
  • Caelyx
  • Myocet
  • Zolsketil pegylated liposomal
  • Doxil
  • Epirubicin
  • Idarubicin
  • Aclarubicin
  • Mitoxantrone
  • Topotecan
  • Bortezomib

Properties

CAS Number

23214-92-8

Product Name

Doxorubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-TZSSRYMLSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Solubility

~10 mg/ml
2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents
1.18e+00 g/L

Synonyms

Adriablastin
Adriablastine
Adriamycin
Adriblastin
Adriblastina
Adriblastine
Adrimedac
DOXO cell
DOXO-cell
Doxolem
Doxorubicin
Doxorubicin Hexal
Doxorubicin Hydrochloride
Doxorubicin NC
Doxorubicina Ferrer Farm
Doxorubicina Funk
Doxorubicina Tedec
Doxorubicine Baxter
Doxotec
Farmiblastina
Hydrochloride, Doxorubicin
Myocet
Onkodox
Ribodoxo
Rubex
Urokit Doxo cell
Urokit Doxo-cell

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.